7-Methoxy-3-benzofuranacetic acid

Beschreibung

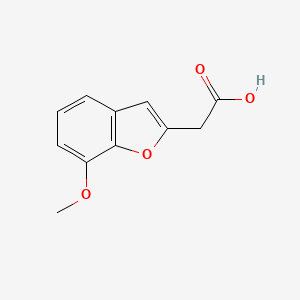

7-Methoxy-3-benzofuranacetic acid is a benzofuran derivative characterized by a methoxy group at the 7-position and an acetic acid moiety at the 3-position of the benzofuran core. The compound’s structure is significant due to the bioactivity often associated with benzofuran scaffolds, such as anti-inflammatory and antioxidant properties, which are modulated by substituent positions and electronic effects .

Eigenschaften

IUPAC Name |

2-(7-methoxy-1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-4-2-3-7-5-8(6-10(12)13)15-11(7)9/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFKBRHQNISJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Benzofuran Core

The process begins with trimethylhydroquinone (2,3,5-trimethylbenzene-1,4-diol) as a starting material. A Friedel-Crafts alkylation is performed using methyl 4-bromo-2-butanoate in the presence of zinc chloride (ZnCl₂) as a catalyst. This reaction forms 4-(2,5-dihydroxy-3,4,6-trimethylphenyl)-2-butanoic acid methyl ester, a precursor critical for subsequent cyclization. Notably, the use of n-heptane as a solvent and reflux conditions (100–120°C) ensures high yields while minimizing side reactions.

Cyclization is achieved by treating the intermediate with an aqueous solution of potassium hydroxide (KOH) and sodium dithionite (Na₂S₂O₄) under reflux. Sodium dithionite acts as a reducing agent, preventing oxidation of sensitive phenolic groups during the reaction. The resulting product, 2,3-dihydro-5-hydroxy-4,6,7-trimethyl-2-(RS)-benzofuranacetic acid (IRFI 005), retains a hydroxyl group at position 5, which is later functionalized to introduce the methoxy group at position 7.

Introduction of the Methoxy Group

To convert the phenolic hydroxyl group at position 7 to a methoxy group, IRFI 005 is dissolved in an aqueous alkaline solution and treated with dimethyl sulfate. This alkylation proceeds via nucleophilic substitution, where the hydroxide ion deprotonates the hydroxyl group, enabling attack by the methylating agent. The reaction is typically conducted at 40–90°C for 1–4 hours, yielding 2,3-dihydro-7-methoxy-4,6,7-trimethyl-2-(RS)-benzofuranacetic acid. Subsequent acidification with hydrochloric acid precipitates the crude product, which is purified via crystallization using toluene or benzene/n-hexane mixtures.

Oxidation and Side-Chain Modification

The acetic acid moiety at position 3 is introduced during the initial alkylation step using methyl 4-bromo-2-butanoate. Hydrolysis of the methyl ester under basic conditions (e.g., NaOH in acetone) converts the ester to the carboxylic acid. This step is critical for achieving the final structure, and yields are optimized by controlling reaction time (1–3 hours) and temperature (60–80°C).

Palladium-Catalyzed Cyclization Approaches

Palladium-mediated cyclization offers an alternative pathway for benzofuran synthesis, particularly for regiospecific substitution patterns. This method, detailed in synthetic approaches to morphine intermediates, involves constructing the benzofuran core through catalytic cyclization of ortho-bromophenyl allyl ethers.

Substrate Preparation and Cyclization

Ortho-bromophenols are condensed with allylic bromides to form ortho-bromophenyl allyl ethers. For this compound, the allyl bromide would ideally contain a pre-installed acetic acid side chain. Treatment with palladium acetate (Pd(OAc)₂) in dimethylformamide (DMF) induces cyclization via oxidative addition and reductive elimination mechanisms, forming the benzofuran ring.

Post-Cyclization Functionalization

Following cyclization, the bromine atom at position 7 is replaced via nucleophilic aromatic substitution. Methoxy groups are introduced using sodium methoxide (NaOMe) in methanol under reflux. The acetic acid chain at position 3 is incorporated either during the allylation step or through post-cyclization carboxylation using carbon dioxide under high pressure.

Alternative Synthetic Strategies

Electrophilic Substitution on Preformed Benzofurans

Benzofuran-3-acetic acid serves as a starting material for introducing the methoxy group. Electrophilic substitution using methylating agents like methyl triflate in the presence of Lewis acids (e.g., BF₃·Et₂O) targets position 7. However, this method suffers from poor regioselectivity, often requiring protecting groups to direct substitution.

Hydrolysis of Ester Precursors

Methyl or ethyl esters of this compound are synthesized via alkylation or esterification, followed by hydrolysis. For example, methyl 7-methoxy-3-benzofuranacetate is treated with aqueous NaOH at reflux, yielding the carboxylic acid after acidification.

Comparative Analysis of Preparation Methods

| Method | Key Advantages | Limitations | Yield | Purity |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | High scalability; fewer toxic reagents | Requires demethylation for position 7 methoxy | 65–75% | >95% |

| Palladium Catalysis | Regioselective; mild conditions | Costly catalysts; complex purification | 50–60% | 90–95% |

| Electrophilic Substitution | Simple post-functionalization | Poor regioselectivity; multiple steps | 40–50% | 85–90% |

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxy-3-benzofuranacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-3-benzofuranacetic acid has diverse applications in scientific research, including:

Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Methoxy-3-benzofuranacetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The presence of the methoxy and acetic acid groups enhances its binding affinity to target proteins, contributing to its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituent positions and additional functional groups. Below is a comparative analysis of 7-methoxy-3-benzofuranacetic acid with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Position Effects :

- The 5-methoxy isomer (5e) exhibits a lower melting point (140–141°C) compared to the hypothetical 7-methoxy analog, likely due to differences in crystal packing influenced by methoxy group positioning .

- The 6-methoxy isomer (CAS 69716-05-8) is structurally similar but may display altered bioactivity due to electronic effects on the benzofuran ring .

Functional Group Complexity :

- The compound from contains additional acetyl and 4-methoxyphenyl groups , increasing steric hindrance and reducing solubility compared to simpler analogs. Its ¹H NMR shows distinct signals for the carboxymethylene (δ 3.89) and acetyl groups .

- 7-Methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid () includes a ketone group at position 1, which may enhance electrophilic reactivity but reduce stability under basic conditions .

Synthetic Accessibility :

- Multicomponent reactions (MCRs) using Meldrum’s acid and arylglyoxals () are efficient for generating complex benzofuran derivatives but require precise control of reaction conditions .

- Simpler analogs like 5e are synthesized via straightforward cyclization, offering higher yields (79%) and scalability .

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-3-benzofuranacetic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling benzofuran scaffolds with acetic acid derivatives. For example, a benzofuran precursor (e.g., 7-methoxybenzofuran) can undergo nucleophilic substitution or Friedel-Crafts acylation. Key parameters include:

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies methoxy ( 3.8–4.0 ppm) and acetic acid protons ( 2.5–2.7 ppm). -NMR confirms carbonyl ( 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₄O₅: calculated 298.0841, observed 298.0838) .

- X-ray Crystallography : Resolves substituent orientation on the benzofuran core, critical for conformational studies .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do substituent positions on the benzofuran ring affect the compound’s conformational stability?

Methodological Answer: Computational studies (DFT) and X-ray data reveal:

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Q. How can computational modeling optimize the design of this compound derivatives for target binding?

Methodological Answer:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.